molecular formula C10H12ClF2NO B1530856 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride CAS No. 1864059-37-9

3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride

Cat. No.: B1530856
CAS No.: 1864059-37-9
M. Wt: 235.66 g/mol
InChI Key: FUMLPARAFJXHOA-UHFFFAOYSA-N
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Description

3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a 2,4-difluorophenoxy group attached to a methylene bridge on the azetidine ring. Its molecular formula is C₁₀H₁₂ClF₂NO, with a molecular weight of 235.66 g/mol (based on structural analogs in ).

Properties

IUPAC Name

3-[(2,4-difluorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMLPARAFJXHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Azetidine Precursors

  • Starting from azetidine derivatives (e.g., N-protected azetidine or azetidine mesylates), nucleophilic substitution with 2,4-difluorophenol or its derivatives introduces the difluorophenoxy group.
  • Typical conditions involve heating in polar aprotic solvents (e.g., 1,2-dichloroethane) with catalytic amounts of Lewis acids such as lanthanide triflates (e.g., La(OTf)₃) to enhance regioselectivity and yield.
  • Reaction times are generally around 2.5 hours under reflux, achieving yields around 81%.

Multi-step Synthesis via Protected Intermediates and Salt Formation

  • Protection of azetidine nitrogen (e.g., N-t-butyl or silyl protecting groups) to facilitate selective reactions.
  • Conversion of intermediates to mesylates or other leaving groups.
  • Nucleophilic displacement by difluorophenoxy nucleophile.
  • Deprotection and salt formation by treatment with hydrochloric acid gas or aqueous HCl under controlled temperature (0°C to reflux for 12 hours).
  • Purification by extraction, drying, and crystallization to yield the hydrochloride salt in good purity and yield (typically 60-75%).

Detailed Reaction Conditions and Parameters

Parameter Typical Condition Outcome/Notes
Catalyst 5 mol% La(OTf)₃ High regioselectivity and yield
Solvent 1,2-dichloroethane (DCE) Superior to benzene, MeCN, THF
Temperature Reflux (approx. 83°C for DCE) Complete conversion in 2.5 hours
Reaction time 2.5 hours 81% isolated yield of azetidine product
Work-up Extraction with ether or dichloromethane, drying over MgSO₄ or Na₂SO₄ Purification of crude intermediate
Salt formation Bubbling HCl gas in ethanol at 0°C, then reflux for 12 hours Crystallization of hydrochloride salt, ~73% yield

These conditions balance reaction efficiency with product purity and stability.

Specialized Synthetic Techniques

Combinatorial and Library Synthesis

Patents describe the use of azetidine derivatives as building blocks for combinatorial chemistry, involving protection/deprotection strategies, mesylate intermediates, and amination steps under controlled hydrogen pressure and temperature. These methods allow for structural diversification, including fluorinated phenoxy substitutions.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Notes
1 Azetidine ring precursor preparation N-t-butyl-O-trimethylsilylazetidine + HCl 64 Formation of protected azetidine
2 Mesylation of hydroxyl intermediate Methanesulfonyl chloride, triethylamine - Activation for nucleophilic substitution
3 Nucleophilic substitution 2,4-Difluorophenol or equivalent + La(OTf)₃ 81 Formation of 3-((2,4-difluorophenoxy)methyl)azetidine
4 Deprotection and salt formation HCl gas in ethanol, reflux 12 h 73 Hydrochloride salt crystallization

Research Findings and Optimization Notes

  • The use of lanthanide triflate catalysts significantly improves regioselectivity and yield compared to traditional acid catalysts.
  • Solvent choice critically affects reaction efficiency; 1,2-dichloroethane outperforms benzene, acetonitrile, and tetrahydrofuran.
  • Ring strain in azetidine facilitates nucleophilic substitution but requires careful temperature control to avoid decomposition.
  • Hydrochloride salt formation stabilizes the compound for storage and further application.
  • Photocatalytic methods for azetidine synthesis offer future potential for more sustainable and selective routes but require further adaptation for fluorinated phenoxy derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₄ClF₂N
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : 3-((2,4-difluorophenoxy)methyl)azetidine hydrochloride

The compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of difluorophenoxy and azetidine moieties contributes to its unique pharmacological properties.

Scientific Research Applications

  • Pharmacological Research
    • Neuropharmacology : Studies have indicated that azetidine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This compound may be explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Pain Management : Azetidine derivatives have been investigated for their analgesic properties. The compound may inhibit specific neurotransmitter receptors involved in pain pathways, potentially providing a new avenue for chronic pain treatment.
  • Antimicrobial Activity
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. Research could focus on evaluating the efficacy of this compound against bacterial and fungal strains.
  • Cancer Research
    • The compound's ability to interact with cellular signaling pathways may position it as a candidate for cancer therapeutics. Investigations into its mechanism of action could reveal its potential to inhibit tumor growth or metastasis.
  • Inflammation Modulation
    • Given the role of inflammation in numerous diseases, this compound might be studied for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

  • Neuroprotective Effects
    • A study evaluated the neuroprotective effects of azetidine derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that compounds similar to this compound significantly reduced cell death rates, suggesting potential applications in neurodegenerative disease therapies.
  • Analgesic Properties
    • In a preclinical model of neuropathic pain, administration of azetidine compounds resulted in reduced pain behavior compared to controls. This highlights the potential for developing new analgesics based on this scaffold.
  • Antimicrobial Efficacy
    • A comparative study demonstrated that azetidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Future research could focus on optimizing the structure of this compound to enhance its antimicrobial potency.

Summary Table of Applications

Application AreaPotential BenefitsCurrent Research Status
NeuropharmacologyNeuroprotection; treatment for neurodegenerative diseasesOngoing studies
Pain ManagementAnalgesic properties; chronic pain treatmentPreclinical models
Antimicrobial ActivityEfficacy against bacterial strainsPreliminary findings
Inflammation ModulationPotential anti-inflammatory effectsUnder investigation

Mechanism of Action

The mechanism by which 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural Analogues with Fluorophenoxy Substituents

The substitution pattern on the phenoxy group significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Differences/Effects Reference
3-((4-Fluorophenoxy)methyl)azetidine HCl 4-Fluorophenoxy C₁₀H₁₂ClFNO Single fluorine substitution reduces steric hindrance; higher polarity vs. 2,4-diF analog. Shown in preclinical stability assays .
3-(3,4-Difluorophenoxy)azetidine HCl 3,4-Difluorophenoxy C₉H₉ClF₂NO Altered fluorine positioning may enhance metabolic stability; lower molecular weight (221.63 g/mol) .
3-(4-Chlorophenoxy)azetidine HCl 4-Chlorophenoxy C₁₀H₁₂Cl₂NO Chlorine’s electronegativity and larger atomic radius may improve receptor binding affinity .

Azetidine Derivatives with Alternative Substituents

Modifications to the azetidine core or side chain alter pharmacological profiles:

Compound Name Core Modification Molecular Formula Biological Activity Reference
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl Naphthyl-propoxy side chain C₂₀H₂₅ClNO Neuroprotective effects in MPP+-induced cytotoxicity; attenuates NLRP3 inflammasome in microglial cells .
3-Fluoroazetidine HCl 3-Fluoro substitution C₃H₇ClFN Simplified structure with high similarity (0.81) to target; used as a building block in peptide mimetics .
3,3-Difluoroazetidine HCl 3,3-Difluoro substitution C₃H₆ClF₂N Increased ring rigidity; enhances metabolic stability in kinase inhibitors .

Key Insight : Bulky substituents (e.g., naphthyl) improve target engagement in neurodegenerative models, while fluorination on the azetidine ring optimizes pharmacokinetic properties .

Table: Select Pharmacological Parameters

Compound Activity (Model) Potency/Effect Reference
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl Neuroprotection (MPP+-induced SH-SY5Y) 80% cell viability at 20 μM
3-((4-Fluorophenoxy)methyl)azetidine HCl Stability (Microsomal assay) t₁/₂ = 45 min (vs. 30 min for non-fluorinated analog)

Biological Activity

3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 207.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), leading to modulation of neurotransmitter release and potential therapeutic effects in neurological disorders .

Biological Activities

  • Anticancer Activity :
    • Azetidine derivatives have been recognized for their ability to inhibit cancer cell proliferation. For instance, studies have shown that azetidinones can induce apoptosis in human solid tumor cell lines, including breast and prostate cancer cells .
    • In vitro studies demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines at nanomolar concentrations .
  • Antimicrobial Properties :
    • The azetidine ring structure is often associated with antimicrobial activity. Research indicates that certain azetidine derivatives can inhibit bacterial growth and are being explored as potential antibiotics.
  • Neuroprotective Effects :
    • Compounds targeting voltage-gated sodium channels, like those related to this compound, have shown promise in managing chronic pain and other neurological conditions . These compounds may modulate pain pathways through their action on sodium channels.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of azetidinone derivatives, researchers found that specific analogs demonstrated potent inhibition of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for this compound as an anticancer agent .

Case Study 2: Antimicrobial Activity

A series of azetidine derivatives were tested for their antimicrobial efficacy against a panel of pathogenic bacteria. The results indicated that certain modifications to the azetidine structure enhanced antibacterial activity significantly, suggesting that similar modifications could be explored for this compound to improve its therapeutic profile.

Research Findings Summary

Study FocusFindings
Anticancer ActivityInduction of apoptosis in breast cancer cells (MCF-7), with significant antiproliferative effects at nanomolar concentrations .
Antimicrobial ActivityEnhanced antibacterial properties observed in modified azetidine derivatives.
Neuroprotective EffectsPotential modulation of sodium channels could aid in chronic pain management .

Q & A

Q. What are the common synthetic routes for preparing 3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride?

Answer: The synthesis typically involves nucleophilic substitution between 2,4-difluorophenol derivatives and azetidine intermediates. Key steps include:

  • Reaction conditions : Use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) to activate the phenoxy group for alkylation .
  • Intermediate formation : Protection/deprotection strategies for the azetidine ring to prevent side reactions. For example, azetidine may be pre-activated as a tosylate or mesylate before coupling .
  • Salt formation : Final treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological assays .

Q. How is the structural identity of this compound validated in research settings?

Answer: Rigorous spectroscopic and chromatographic methods are employed:

  • NMR : 1^1H and 13^13C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N–CH₂) and difluorophenoxy substituents (δ 6.8–7.2 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 248.08) .
  • HPLC : Retention time and UV spectra (λ~270 nm) cross-referenced with standards ensure purity >95% .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer: Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:

  • Standardized protocols : Use of identical cell lines (e.g., SH-SY5Y for neuroprotection studies) and controls (e.g., MPP⁺-induced cytotoxicity models) .
  • Dose-response normalization : Data are normalized to vehicle controls and reported as mean ± SEM across ≥3 independent experiments .
  • Mechanistic validation : Complementary assays (e.g., caspase-3 activity for apoptosis, ROS detection for oxidative stress) confirm target engagement .

Q. What methodologies are used to study the compound’s mechanism of action in neurological disorders?

Answer: Advanced approaches include:

  • Oxidative stress assays : Quantification of ROS using DCFH-DA fluorescence and mitochondrial membrane potential via JC-1 dye .
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to identify binding partners (e.g., Bcl-2/Bax ratio modulation) .
  • In silico modeling : Molecular docking with targets like Keap1-Nrf2 or NMDA receptors predicts binding affinity and guides structure-activity relationship (SAR) studies .

Q. How can in vitro findings be translated to in vivo models for this compound?

Answer: Key considerations include:

  • Pharmacokinetic optimization : Lipophilicity (logP ~2.5) and blood-brain barrier (BBB) penetration are assessed via parallel artificial membrane permeability assays (PAMPA) .
  • Dosing regimens : Subcutaneous or intraperitoneal administration in rodent models (e.g., 10–50 mg/kg) with plasma half-life determination via LC-MS/MS .
  • Toxicity profiling : Acute toxicity studies (LD₅₀) and histopathological analysis of major organs ensure safety .

Q. What strategies are employed to optimize synthetic yield and scalability?

Answer:

  • Continuous flow chemistry : Reduces reaction time and improves reproducibility for large-scale synthesis .
  • Catalyst screening : Palladium or copper catalysts enhance coupling efficiency in azetidine functionalization .
  • Process analytics : In-line FTIR or PAT (Process Analytical Technology) monitors reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride
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3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride

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